n-butyl-N-n-propylsulfonamide

Description

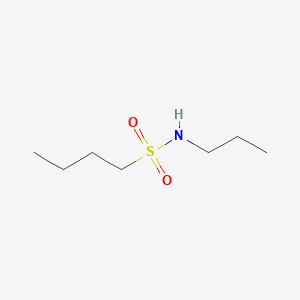

n-Butyl-N-n-propylsulfonamide is a sulfonamide derivative characterized by a sulfonyl group (-SO₂-) bonded to an n-butyl (C₄H₉) and an n-propyl (C₃H₇) amine substituent. Sulfonamides are widely studied for their diverse applications, including antimicrobial activity, enzyme inhibition, and material science applications.

Synthesis typically involves reacting sulfonyl chlorides with alkylamines. For example, compounds like N-[3-(benzenesulfonamido)propyl]benzenesulfonamide (with a propyl chain) and N-{4-[(benzenesulfonyl)amino]butyl}benzenesulfonamide (with a butyl chain) are synthesized via nucleophilic substitution reactions, suggesting similar pathways for the target compound .

Properties

Molecular Formula |

C7H17NO2S |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

N-propylbutane-1-sulfonamide |

InChI |

InChI=1S/C7H17NO2S/c1-3-5-7-11(9,10)8-6-4-2/h8H,3-7H2,1-2H3 |

InChI Key |

BXKAQLOTVABPFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)NCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamides

Table 1: Substituent Impact on Bioactivity

| Compound | Alkyl Substituent | Chain Length/Branching | Species Activity |

|---|---|---|---|

| p-Bromo-N-propylbenzenesulfonamide | n-propyl | C₃ (linear) | 10 |

| p-Bromo-N-isobutylbenzenesulfonamide | isobutyl | C₄ (branched) | 12 |

| n-Butyl-N-n-propylsulfonamide | n-butyl + n-propyl | C₄ + C₃ (linear) | Inferred intermediate |

Structural and Electronic Properties

- Chain Length: In N-[3-(benzenesulfonamido)propyl]benzenesulfonamide (C₃ chain), the shorter propyl chain results in tighter molecular packing, while the butyl chain in N-{4-[(benzenesulfonyl)amino]butyl}benzenesulfonamide (C₄ chain) increases conformational flexibility, affecting solubility and crystallinity .

Table 2: Structural and Electronic Comparisons

| Compound | Key Feature | Impact on Properties |

|---|---|---|

| This compound | Linear C₄ + C₃ chains | Moderate flexibility, lower crystallinity |

| N-{4-[(benzenesulfonyl)amino]butyl}... | Butyl chain (C₄) | Increased flexibility |

| p-Bromo-N-propylbenzenesulfonamide | Bromine substituent | Enhanced electrophilicity |

Spectroscopic and Computational Insights

- DFT Calculations : For 2-(N-allylsulfamoyl)-N-propylbenzamide , B3LYP/6-311G(d,p) calculations revealed HOMO-LUMO energy gaps (~4.5 eV) and thermodynamic stability, suggesting that similar methods could predict This compound 's reactivity .

- Hirshfeld Surface Analysis : Studies on sulfonamides highlight the role of hydrogen bonding (N-H···O) in stabilizing crystal structures, a feature likely shared by the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.